

Methyl Clerodermate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl clerodermate*

Cat. No.: *B022001*

[Get Quote](#)

CAS Number: 67650-47-9

Methyl clerodermate is a naturally occurring diterpenoid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its properties, and available data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Methyl clerodermate, also known as clerodermic acid methyl ester, is classified as a neo-clerodane diterpenoid.^{[1][2]} Its fundamental properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	67650-47-9	[1]
Molecular Formula	C ₂₁ H ₃₀ O ₄	[1]
Molecular Weight	346.5 g/mol	[1]
IUPAC Name	methyl (4aR,5S,6R,8aR)-5,6,8a- trimethyl-5-[2-(5-oxo-2H-furan- 3-yl)ethyl]-3,4,4a,6,7,8- hexahydroronaphthalene-1- carboxylate	
Appearance	Powder	
Purity	>98%	

Isolation

Methyl clerodermate is a natural product isolated from the plant *Clerodendrum inerme*, a perennial shrub belonging to the Lamiaceae family. While a detailed, step-by-step protocol for the specific isolation of **methyl clerodermate** is not readily available in the reviewed literature, the general methodology for isolating compounds from *Clerodendrum inerme* involves column chromatography of the plant extract.

A general workflow for the isolation of natural products from plant material, which could be adapted for **methyl clerodermate**, is outlined below.

[Click to download full resolution via product page](#)

A generalized workflow for the isolation of natural products.

Synthesis

Currently, a specific, detailed synthetic protocol for **methyl clerodermate** is not available in the public domain. The synthesis of complex diterpenoids is often a multi-step process requiring specialized knowledge in organic synthesis.

Biological Activity

The biological activities of **methyl clerodermate** have not been extensively detailed in the available literature. However, crude extracts of *Clerodendrum inerme* and other isolated diterpenoids from this plant have been reported to possess a range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities.

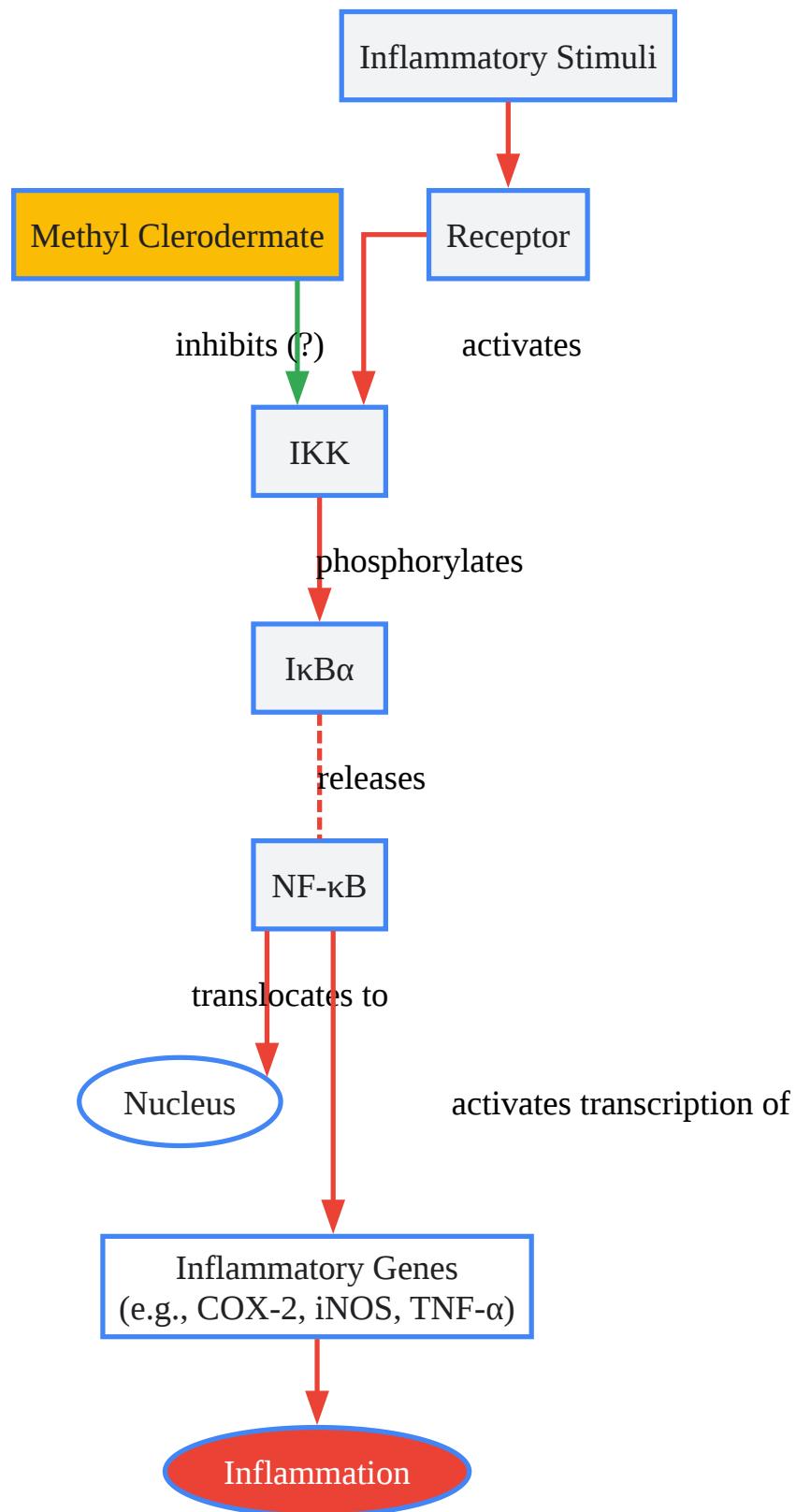
Given that **methyl clerodermate** is a diterpenoid, it may contribute to the observed bioactivities of the plant extracts. Further research is required to elucidate the specific biological functions and mechanisms of action of purified **methyl clerodermate**.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **methyl clerodermate** are not widely available in the searched literature. The structural elucidation of similar neo-clerodane diterpenoids typically relies on a combination of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for determining the complex carbon-hydrogen framework of diterpenoids.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the functional groups present in **methyl clerodermate**, such as the ester carbonyl (C=O) and the lactone carbonyl group.


Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.

Potential Signaling Pathways

The precise signaling pathways modulated by **methyl clerodermate** are currently unknown. However, based on the reported activities of other natural products with similar structural features and the general mechanisms of anti-inflammatory and cytotoxic agents, potential pathways that could be investigated include:

- NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway, a key regulator of inflammatory gene expression.
- MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and is a common target for anti-cancer agents.
- Apoptosis Pathways: Cytotoxic compounds often induce programmed cell death (apoptosis) through the activation of caspase cascades and regulation of Bcl-2 family proteins.

A hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of **methyl clerodermate** is presented below.

[Click to download full resolution via product page](#)

Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

Methyl clerodermate is a natural diterpenoid with potential for further scientific investigation. While its basic chemical and physical properties are known, there is a significant lack of detailed experimental protocols for its isolation and synthesis, as well as comprehensive studies on its biological activities and underlying mechanisms. The information provided in this guide serves as a foundation for researchers interested in exploring the therapeutic potential of this compound. Further research is crucial to fully characterize **methyl clerodermate** and unlock its potential applications in medicine and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tsijournals.com [tsijournals.com]
- 2. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl Clerodermate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022001#methyl-clerodermate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com